Mnitmt
Overview
Description
Synthesis Analysis
The synthesis of complex molecules and molecular assemblies often requires marrying Nature's synthetic strategies with traditional synthetic approaches. This approach enables the generation of molecules with defined physical, chemical, and biological properties that might be challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).
Molecular Structure Analysis
The molecular structure of complexes, such as single-molecule magnets, is characterized by intricate arrangements of metal ions and ligands. For example, Mn(12) complexes exhibit a structure consisting of a central [Mn(IV)O(4)] cubane surrounded by a ring of Mn and O ions, highlighted by peripheral ligation provided by bridging ligands and water molecules. This structure underpins the magnetic properties of these complexes (Chakov et al., 2005).
Chemical Reactions and Properties
The chemical reactions of Mn-based complexes demonstrate the versatility and reactivity of these structures, particularly in redox reactions that influence their magnetic properties. For instance, the Mn(12) complexes show quasi-reversible redox behavior, a characteristic pivotal to understanding their function as single-molecule magnets (Chakov et al., 2005).
Physical Properties Analysis
Physical properties, such as magnetic susceptibility and zero-field splitting, are crucial for the characterization of compounds like Mn(12). These properties are influenced by the molecular structure and the oxidation state of the metal ions within the complex. The detailed study of these properties facilitates the understanding of the magnetic behavior of such complexes, including their potential as single-molecule magnets (Chakov et al., 2005).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and stability of compounds like Mnitmt, can be inferred from studies on similar complexes. For instance, the reactivity of Mn-based complexes with various ligands and their redox behavior are indicative of the versatile chemical properties that such materials possess. This reactivity is crucial for applications ranging from catalysis to materials science (Chakov et al., 2005).
Scientific Research Applications
Genotoxic and Cytotoxic Effects on Mouse Bone Marrow Cells : MNITMT, used to treat autoimmune disorders, was studied for its genotoxic and cytotoxic effects on mouse bone marrow cells. High doses of MNITMT were found to cause both genotoxic and cytotoxic effects, indicated by lowered mitotic index and increased percentage of micronuclei at doses of 10 and 20 mg ml–1 (Abderrahman, 2014).
Comparison with Azathioprine in Rabbits : A study compared the effects of azathioprine (AZA) and MNITMT on antibody response in rabbits. MNITMT, which retains the methylnitroimidazole (MNI) group and lacks the 6-MP moiety of AZA, was found to be a more effective immunosuppressive agent. It caused significant inhibition of antibody response at lower doses and quicker onset compared to AZA (Al-Safi, Tashtoush, & Hassan, 2003).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mnitmt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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